molecular formula C14H9NO6 B8742478 2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid CAS No. 43046-97-5

2-(4-Hydroxy-3-nitrobenzoyl)benzoic acid

Cat. No. B8742478
Key on ui cas rn: 43046-97-5
M. Wt: 287.22 g/mol
InChI Key: XWJQPRPADMOWSK-UHFFFAOYSA-N
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Patent
US06127515

Procedure details

2-(4-hydroxy-3-nitrobenzoyl)benzoic acid is prepared as follows: a mixture of 10.0 g of 2-(4-chloro-3-nitrobenzoyl)benzoic acid, 200 ml of aqueous sodium hydroxide (1.5 M) and 20 ml of dioxane is heated at reflux for 12 hours. After cooling, the mixture is added to 200 ml of 1:1 concentrated sulfuric acid-ice water with stirring. The resulting solid is filtered, washed with water to a pH of about 6 and dried to obtain 9.5 g of 2-(4-hydroxy-3-nitrobenzoyl)benzoic acid as a light yellow solid. MS: (EI 70 eV); M+,(%): 287 (36); 197 (31); 166 (100); 149 (75); 120 (34).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfuric acid ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=[O:11])=[O:7])=[CH:4][C:3]=1[N+:19]([O-:21])=[O:20].[OH-:22].[Na+]>O1CCOCC1>[OH:22][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=[O:11])=[O:7])=[CH:4][C:3]=1[N+:19]([O-:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
sulfuric acid ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(4-hydroxy-3-nitrobenzoyl)benzoic acid is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with water to a pH of about 6
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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